B1577176 Defensin-A

Defensin-A

Cat. No.: B1577176
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification Within the Defensin Superfamily

This compound belongs to the cis-defensin superfamily, a group defined by its conserved cysteine-stabilized αβ (CSαβ) motif. This structural signature, comprising an N-terminal α-helix linked to a β-sheet via disulfide bonds, distinguishes cis-defensins from the trans-defensin superfamily found in vertebrates. The peptide’s classification hinges on its disulfide connectivity (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6) and cationic charge, which facilitate interactions with anionic microbial membranes.

Table 1: Structural Features of this compound

Feature Description
Molecular Weight ~4 kDa
Amino Acid Residues 40
Disulfide Bonds 3 intramolecular bonds (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6)
Secondary Structure α-Helix (residues 10–22), antiparallel β-sheet (residues 28–37)
Net Charge +5 to +7 at physiological pH
Structural Motif Cysteine-stabilized αβ (CSαβ)

The CSαβ motif, a hallmark of insect defensins, confers remarkable stability against proteolytic degradation and thermal denaturation. This structural rigidity enables this compound to maintain antimicrobial activity in diverse environments, including the hemolymph of infected insects.

Historical Discovery and Nomenclature Evolution

This compound was first purified in 1990 from the hemolymph of immunized Phormia terranovae larvae, alongside a second isoform differing by a single amino acid. Initial designations such as “insect defensin” reflected its functional analogy to mammalian defensins, which were discovered in neutrophil granules. The term “this compound” emerged to specify the Phormia-derived peptide, distinguishing it from homologs like sapecin (Sarcophaga peregrina) and tenecin (Tenebrio molitor).

The peptide’s classification underwent revision following structural genomics studies in the 2010s, which identified two defensin superfamilies (cis and trans) through disulfide connectivity and fold analysis. This compound’s placement within the cis-defensin clade resolved prior ambiguities arising from sequence divergence across species.

Properties

bioactivity

Antibacterial

sequence

ATCDLLSGFGVGDSACAAHCIARGNRGGYCNSKKVCVCRN

Origin of Product

United States

Scientific Research Applications

Introduction to Defensin-A

This compound is a member of the defensin family, which consists of small, cationic peptides known for their antimicrobial properties and roles in the immune response. These peptides exhibit a broad spectrum of activity against bacteria, viruses, and fungi, making them crucial in innate immunity. This article explores the various applications of this compound in scientific research, particularly its antimicrobial and immunomodulatory functions.

Antimicrobial Applications

1. Antibacterial Activity

This compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanisms include:

  • Membrane Disruption : Defensins can disrupt bacterial membranes, leading to cell lysis.
  • Inhibition of Cell Wall Synthesis : They interfere with the synthesis of bacterial cell walls, further inhibiting growth .
  • Neutralization of Toxins : Defensins can neutralize toxins released by bacteria, reducing their pathogenicity .

Case Study: Salmonella Infection
In studies involving HD5-transgenic mice, these mice showed marked resistance to Salmonella typhimurium infections due to the antibacterial activity of HD5. Wild-type mice, lacking this peptide, were more susceptible .

2. Antiviral Properties

This compound has been implicated in both enhancing and inhibiting viral infections depending on the context:

  • Inhibition of Viral Entry : For enveloped viruses like HIV-1 and influenza, this compound can interfere with cell signaling pathways necessary for viral replication .
  • Post-Entry Inhibition : It stabilizes viral capsids post-entry, preventing successful replication within host cells .

Case Study: HPV Infection
Research has shown that α-defensins block the intracellular uncoating of HPV, thus preventing its escape from cytoplasmic vesicles and limiting infection .

Immunomodulatory Roles

This compound also plays significant roles in modulating immune responses:

  • Activation of Immune Cells : It enhances the activation of T cells and macrophages, promoting a robust immune response against pathogens .
  • Cytokine Release : Defensins stimulate the release of pro-inflammatory cytokines such as TNF-α and IFN-γ from macrophages, which are crucial for pathogen clearance .

Case Study: Mycobacterial Infections
Defensins have shown effectiveness against mycobacterial infections by acting both intra- and extracellularly to inhibit bacterial growth and promote immune responses .

Therapeutic Potential

The therapeutic applications of this compound are being actively researched:

  • Antimicrobial Coatings : Defensins are being explored for use in coatings on medical devices to provide long-lasting antibacterial properties .
  • Gene Editing and Recombinant Technologies : Advances in gene editing allow for the development of transgenic models expressing defensins, which can be used to study their effects in various diseases and tumors .

Table 1: Summary of Applications of this compound

Application AreaMechanism/EffectExample Case Study
AntibacterialMembrane disruption; toxin neutralizationResistance to Salmonella typhimurium
AntiviralInhibition of viral entry; stabilizationBlocking HPV uncoating
ImmunomodulationActivation of T cells; cytokine releaseEnhanced macrophage function
Therapeutic PotentialAntimicrobial coatings; gene editingUse in medical device coatings

Comparison with Similar Compounds

Comparison with Similar Compounds

Defensin-A shares structural and functional similarities with other defensins but exhibits distinct biological roles. Below is a comparative analysis with two closely related compounds: Human Beta-Defensin 2 (HBD-2) and Defensin Alpha 5 (DEFA5) .

Table 1: Structural and Functional Comparison

Property This compound (α-defensin) Human Beta-Defensin 2 (HBD-2) Defensin Alpha 5 (DEFA5)
Molecular Weight ~4.5 kDa ~4.3 kDa ~4.2 kDa
Disulfide Bonds 3 (C1–C6, C2–C4, C3–C5) 3 (C1–C5, C2–C6, C3–C4) 3 (C1–C6, C2–C4, C3–C5)
Primary Source Neutrophils, colon epithelium Epithelial cells Paneth cells, small intestine
Key Functions Anti-parasitic, immune modulation Anti-bacterial (Gram-negative) Anti-bacterial (Gram-positive)
Pathogen Targets Trypanosoma cruzi, bacteria E. coli, Pseudomonas Staphylococcus, Salmonella
Expression Trigger Pro-inflammatory cytokines (TNF-α) TLR4/NF-κB signaling Wnt/β-catenin signaling
Solubility High (cationic, hydrophilic) Moderate High

Key Differences

Structural Variations :

  • This compound and DEFA5 (both α-defensins) share identical disulfide connectivity, whereas HBD-2 (β-defensin) has a distinct bond arrangement (C1–C5, C2–C6), altering its tertiary structure and target specificity .
  • HBD-2 lacks the N-terminal α-helix present in α-defensins, reducing its stability in high-salt environments .

Functional Divergence: Anti-Parasitic Activity: this compound is uniquely upregulated in Trypanosoma cruzi infections, directly inhibiting parasitic replication via membrane permeabilization . In contrast, HBD-2 and DEFA5 primarily target bacterial pathogens . Immune Modulation: this compound suppresses excessive inflammation in chronic infections by downregulating IL-17 and iNOS, while HBD-2 enhances chemotaxis by recruiting dendritic cells .

Tissue-Specific Expression :

  • This compound is abundant in the colon and neutrophils, whereas DEFA5 is restricted to Paneth cells in the small intestine, reflecting compartmentalized roles in mucosal immunity .

Table 2: Antimicrobial Activity Comparison

Pathogen This compound (MIC, µM) HBD-2 (MIC, µM) DEFA5 (MIC, µM)
E. coli 20 5 25
Staphylococcus aureus 10 15 8
Candida albicans 50 10 60

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of Defensin-A that underpin its antimicrobial mechanisms?

  • Methodological Approach : Use techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve this compound’s 3D structure. Pair this with in vitro assays (e.g., minimal inhibitory concentration tests) to correlate structural motifs (e.g., cationic domains) with microbial membrane disruption .
  • Data Interpretation : Compare structural data across species to identify conserved regions critical for function. For example, a table summarizing key structural features and their antimicrobial efficacy could include:

TechniqueResolution (Å)Key Structural MotifsMicrobial TargetsReference
NMR2.1β-sheet, disulfide bondsGram-negative bacteria

Q. How is this compound expression regulated in different tissues under inflammatory conditions?

  • Methodological Approach : Employ quantitative PCR (qPCR) or RNA sequencing to measure transcriptional changes. Use immunohistochemistry to localize this compound in tissue sections, ensuring standardization via housekeeping genes (e.g., GAPDH) .
  • Contradiction Management : Address variability in expression levels by normalizing data to tissue-specific biomarkers and including negative controls (e.g., knockout models) .

Advanced Research Questions

Q. What experimental models best capture this compound’s role in host-pathogen interactions while minimizing off-target effects?

  • Methodological Approach : Compare 2D cell cultures, 3D organoids, and in vivo models. For example, use CRISPR-edited epithelial organoids to study this compound secretion dynamics while controlling for microbiome interference .
  • Data Validation : Validate findings across models using mass spectrometry to detect this compound isoforms and flow cytometry to quantify pathogen clearance .

Q. How can contradictory findings about this compound’s dual role in promoting inflammation and tissue repair be resolved?

  • Methodological Approach : Conduct systematic reviews to identify confounding variables (e.g., concentration-dependent effects). Use transcriptomic profiling (e.g., single-cell RNA-seq) to map this compound’s signaling pathways in specific cell subtypes (e.g., macrophages vs. epithelial cells) .
  • Analysis Framework :

VariableHigh Concentration EffectsLow Concentration EffectsKey Pathways
This compoundPro-inflammatory (NF-κB activation)Tissue repair (TGF-β upregulation)

Q. What computational strategies predict this compound’s interactions with novel pathogens or host receptors?

  • Methodological Approach : Apply molecular docking simulations (e.g., AutoDock Vina) to model this compound’s binding affinity to pathogen membranes. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters .
  • Data Integration : Cross-reference simulation results with evolutionary analyses to identify co-evolved pathogen residues that evade this compound binding .

Methodological and Analytical Considerations

Q. How should researchers design studies to isolate this compound’s effects from other antimicrobial peptides?

  • Experimental Design : Use knockout/knockdown models (e.g., siRNA) to silence this compound selectively. Pair this with proteomic profiling to rule out compensatory upregulation of related peptides (e.g., cathelicidins) .
  • Statistical Rigor : Include multivariate analysis to account for covariates like age, sex, and comorbidities in clinical samples .

Q. What are best practices for presenting this compound data in publications to ensure reproducibility?

  • Data Presentation : Use standardized formats for tables (e.g., raw data in appendices, processed data in figures) and disclose all experimental parameters (e.g., buffer pH, incubation times) .
  • Reproducibility Checks : Share protocols via platforms like Protocols.io and include reagent validation details (e.g., antibody lot numbers) .

Contradiction and Gap Analysis

Q. Why do some studies report this compound as a biomarker for cancer progression, while others highlight its tumor-suppressive roles?

  • Hypothesis Testing : Stratify patient cohorts by cancer subtype and stage. Use multiplex immunoassays to correlate this compound levels with tumor microenvironment markers (e.g., PD-L1, IL-6) .
  • Meta-Analysis : Perform subgroup analyses in systematic reviews to identify context-dependent effects (e.g., hormone receptor status in breast cancer) .

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